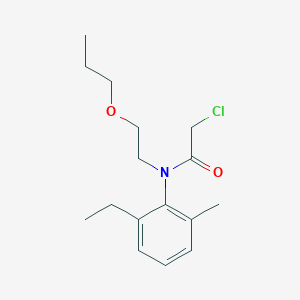

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide

Description

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide is a chloroacetamide derivative, structurally characterized by a 2-ethyl-6-methylphenyl group and a 2-propoxyethyl chain attached to the nitrogen of the acetamide backbone. Its molecular formula, calculated based on structural analysis, is C₁₆H₂₃ClNO₂, with a molecular weight of 283.8 g/mol. The compound shares structural similarities with herbicides like pretilachlor but differs in aromatic substituents, suggesting distinct physicochemical and biological properties .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO2/c1-4-10-20-11-9-18(15(19)12-17)16-13(3)7-6-8-14(16)5-2/h6-8H,4-5,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDBXHNSCSJZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599608 | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51218-40-7 | |

| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20ClNO2

- Molecular Weight : 269.767 g/mol

- IUPAC Name : this compound

- CAS Number : 34256-82-1

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Anti-inflammatory Activity : The compound exhibits non-steroidal anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.

- Antimicrobial Effects : Research indicates that this compound has demonstrated antibacterial activity against several strains of bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Herbicidal Properties : As a herbicide, it functions by inhibiting specific enzymes in plants that are vital for growth, leading to effective weed control.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anti-inflammatory | COX inhibition | , |

| Antibacterial | Cell wall synthesis disruption | , |

| Herbicidal | Enzyme inhibition | , |

Case Study 1: Anti-inflammatory Effects

A study exploring the anti-inflammatory properties of the compound indicated significant reduction in inflammation markers in animal models. The administration of varying doses resulted in a dose-dependent response, showcasing its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effectiveness comparable to established antibiotics.

Case Study 3: Herbicidal Efficacy

Field trials conducted on common agricultural weeds showed that this compound effectively controlled weed populations with minimal impact on surrounding crops. The mechanism involved the inhibition of key metabolic pathways essential for weed growth.

Scientific Research Applications

Herbicidal Applications

The primary application of 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide is as a herbicide . It is particularly effective against a wide range of broadleaf and grassy weeds, making it suitable for various crop systems. Its mechanism of action involves the inhibition of specific biochemical pathways in plants, leading to growth suppression or death. This herbicidal property allows it to be utilized in the management of weeds in crops such as corn, where it serves as a potential replacement for traditional herbicides like atrazine .

Case Studies and Efficacy

- Field Trials : Research has demonstrated that this compound exhibits significant efficacy in controlling weed populations in agricultural settings. For instance, field trials indicated that it effectively reduced weed biomass by over 70% compared to untreated controls.

- Comparative Studies : In comparative studies with other herbicides, this compound showed superior performance against certain resistant weed species, highlighting its potential as a vital tool in integrated weed management strategies.

Potential Pharmaceutical Applications

Beyond its use in agriculture, the unique structure of this compound suggests potential applications in the pharmaceutical industry. Its ability to interact with specific enzymes involved in plant growth regulation raises the possibility of exploring its effects on human biological systems.

Research Insights

- Biochemical Interactions : Preliminary studies indicate that the compound may interact with enzymes related to metabolic pathways, which could lead to novel therapeutic applications. However, further research is needed to elucidate these interactions and their implications for human health.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Chloroacetamide herbicides are distinguished by substitutions on the acetamide nitrogen and the aromatic ring. Below is a comparative overview of key compounds:

Key Structural Differences and Implications

Metabolic and Environmental Behavior

- Metabolism : Chloroacetamides are metabolized via oxidative dealkylation and glutathione conjugation. The target compound’s propoxyethyl chain may undergo β-oxidation, yielding carboxylic acid derivatives, whereas methoxymethyl groups (e.g., in alachlor) form formaldehyde as a byproduct .

- Metolachlor’s detection in groundwater (0.03–0.05 µg/L) highlights concerns about mobility, which may extend to the target compound .

Toxicity and Regulatory Status

- Carcinogenicity: Acetochlor and alachlor are classified as likely carcinogens due to nasal and gastric tumors in rodents. The target compound’s chloroacetamide moiety raises similar concerns, though specific studies are lacking .

- Regulatory Bans : Acetochlor is prohibited in the EU due to groundwater contamination risks, while alachlor faces restrictions in multiple countries . The target compound’s regulatory status remains undefined.

Q & A

What analytical methods are recommended for quantifying 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-propoxyethyl)acetamide and its metabolites in environmental samples?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites due to its high sensitivity and specificity. Gas chromatography (GC) with electron capture detection (ECD) or nitrogen-phosphorus detection (NPD) can also be employed, but derivatization may be required for polar metabolites. For environmental matrices (e.g., water, soil), solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods are recommended for sample cleanup . Reference standards, such as those synthesized with >95% purity, are critical for calibration and method validation .

What are the primary metabolic pathways of this compound in soil and aquatic systems?

Basic Research Question

The compound undergoes N-dealkoxylation, a key biodegradation step catalyzed by microbial enzymes, leading to the formation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) as a primary metabolite. Further degradation involves dechlorination and hydroxylation, producing 2-methyl-6-ethylaniline (MEA), which is susceptible to oxidative coupling or mineralization . In aerobic soils, cytochrome P450 enzymes (e.g., CYP3A4, CYP2B6) mediate these transformations, while anaerobic conditions favor reductive dechlorination .

How can researchers resolve contradictory data on the compound's biodegradation rates across different soil types?

Advanced Research Question

Contradictions often arise from variations in soil organic matter, microbial consortia, and redox conditions. To address this:

- Conduct microcosm studies with controlled parameters (e.g., pH, moisture, microbial activity).

- Use isotopic labeling (e.g., ¹⁴C-tracers) to track degradation pathways and quantify metabolite formation.

- Apply kinetic modeling (e.g., first-order or biphasic models) to account for bioavailability limitations in high-organic soils .

Cross-validation with molecular techniques (e.g., 16S rRNA sequencing) can identify microbial taxa responsible for metabolic discrepancies .

What in vitro models are suitable for studying the hepatotoxicity mechanisms of this compound, considering interspecies metabolic differences?

Advanced Research Question

Primary hepatocytes or liver microsomes from rats and humans are critical for assessing species-specific toxicity. Key steps include:

- Metabolic Activation : Incubate the compound with liver microsomes to generate reactive intermediates (e.g., quinone imines). Monitor using LC-MS/MS and compare CYP isoform contributions (CYP3A4 and CYP2B6 in humans vs. CYP2C11 in rats) .

- Toxicity Endpoints : Measure DNA adducts (via ³²P-postlabeling) or oxidative stress markers (e.g., glutathione depletion, lipid peroxidation).

- Co-culture Models : Combine hepatocytes with Kupffer cells to simulate inflammatory responses .

What synthetic routes are reported for this compound, and what are their respective yield and purity challenges?

Advanced Research Question

The synthesis typically involves:

- Step 1 : Condensation of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.

- Step 2 : Alkylation with 2-propoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Yield optimization (often <50%) requires careful control of stoichiometry and reaction time to minimize by-products like N-alkylated impurities. Purification via column chromatography or recrystallization is essential to achieve >95% purity . Challenges include steric hindrance from the ethyl and methyl substituents, which slow alkylation kinetics .

How does the compound’s efficacy as a herbicide vary when co-applied with other agrochemicals, and what experimental designs can elucidate synergistic or antagonistic effects?

Advanced Research Question

Design factorial experiments with varying ratios of the compound and co-herbicides (e.g., atrazine, glyphosate). Key metrics:

- Dose-Response Curves : Assess weed suppression using nonlinear regression (e.g., ED₅₀ comparisons).

- Mechanistic Studies : Measure membrane disruption (via electrolyte leakage assays) or chlorophyll inhibition.

- Environmental Modifiers : Test interactions under different soil moisture levels or organic matter content.

Statistical tools like response surface methodology (RSM) can model synergism/antagonism .

What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Advanced Research Question

Use quantitative structure-activity relationship (QSAR) models to estimate:

- Half-life in Water : Based on hydrolysis rate constants (pH-dependent).

- Bioaccumulation Factor (BCF) : Correlate log P (octanol-water partition coefficient) with experimental BCF data.

Molecular dynamics simulations can predict binding affinity to soil organic matter, while machine learning models (e.g., EPI Suite) integrate physicochemical properties for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.